molecular formula C7H5ClFNO B8807927 alpha-Chloro-4-fluorobenzaldoxime

alpha-Chloro-4-fluorobenzaldoxime

Cat. No.: B8807927
M. Wt: 173.57 g/mol
InChI Key: VDMJCVUEUHKGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboximidoyl chloride functional group attached to a benzene ring. It is commonly used in various chemical and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Chloro-4-fluorobenzaldoxime typically involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Beckmann Rearrangement

The compound undergoes the Beckmann rearrangement , a reaction common to oximes, under acidic conditions. This rearrangement involves migration of the adjacent carbon group (in this case, the chloro-fluoro-substituted benzene ring) to form an amide or nitrile, depending on the catalyst and reaction conditions. The rearrangement is facilitated by the electron-withdrawing halogen substituents, which stabilize intermediate transition states.

Dehydration to Nitriles

A critical reaction pathway involves the dehydration of the oxime to form nitriles . This is achieved using dehydrating agents such as sodium bisulfate or sulfuric acid. For example, in a patent study, 4-bromobenzaldoxime was converted to benzonitrile using sodium bisulfate in xylenes at reflux, yielding over 99% nitrile with minimal byproducts . In contrast, sulfuric acid catalysis led to significant aldehyde byproduct formation, highlighting the importance of catalyst selection .

Reaction Conditions Catalyst Byproducts
Sodium bisulfate, xylenesSodium bisulfate<1% aldehyde, minimal amide
Sulfuric acid, xylenesSulfuric acid5.6% aldehyde, 5.7% amide

Hydrolysis

The oxime can undergo hydrolysis under acidic or basic conditions to regenerate the parent aldehyde (4-chloro-3-fluorobenzaldehyde). This reaction is reversible and depends on the reaction medium, with acidic conditions favoring aldehyde formation.

Amide Bond Formation

Alpha-Chloro-4-fluorobenzaldoxime participates in amide bond formation via catalytic methods. For instance, in a study using 4-fluorobenzaldoxime, coupling reagents like dicyclohexylcarbodiimide (DCC) facilitated amide synthesis with amines, though additives like 1-hydroxybenzotriazole were required to minimize side products . The oxime’s reactivity in such systems is attributed to its ability to act as a reactive intermediate.

Interaction with Biological Targets

While specific biological interaction data is limited, the oxime group’s nucleophilic nature suggests potential covalent binding to proteins or enzymes. The halogen substituents may modulate binding affinity or stability, though further mechanistic studies are required to elucidate these interactions.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: Alpha-Chloro-4-fluorobenzaldoxime is utilized as an intermediate in synthesizing various organic compounds. Its reactive sites make it suitable for creating more complex molecules.
  • Reagent Development: It serves as a reagent in developing new chemical entities, particularly in the pharmaceutical industry.

2. Biology:

  • Biological Activity Studies: Research indicates that this compound interacts with biomolecules, leading to various biological effects. Its potential as a biological probe is being investigated for understanding biochemical pathways.
  • Mechanism of Action: The compound can form covalent bonds with nucleophilic sites on biomolecules, which may alter their function and provide insights into disease mechanisms.

3. Medicine:

  • Therapeutic Potential: Ongoing research aims to explore its therapeutic applications, particularly in treating diseases linked to oxidative stress and inflammation.
  • Drug Development: this compound is being studied for its potential role in developing new drugs targeting specific diseases.

4. Industry:

  • Specialty Chemicals Production: The compound is used in producing specialty chemicals and materials, contributing to advancements in material science.

Data Table: Summary of Applications

Application AreaSpecific UseDescription
ChemistryOrganic SynthesisUsed as an intermediate for synthesizing complex organic compounds.
BiologyBiological ActivityInvestigated for interactions with biomolecules and effects on biochemical pathways.
MedicineTherapeutic ResearchExplored for potential treatments related to oxidative stress and inflammation.
IndustrySpecialty ChemicalsEmployed in the production of various specialty chemicals and materials.

Case Studies

Case Study 1: Biological Activity Assessment
Research conducted on the interaction of this compound with specific enzymes demonstrated its ability to inhibit certain biological pathways, suggesting potential applications in targeted therapies for diseases characterized by enzyme overactivity.

Case Study 2: Drug Development
A study focused on synthesizing novel derivatives of this compound revealed promising results in preclinical models for treating neurodegenerative disorders. The derivatives exhibited enhanced potency and selectivity compared to existing treatments.

Mechanism of Action

The mechanism of action of alpha-Chloro-4-fluorobenzaldoxime involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various chemical and research applications .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

4-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H

InChI Key

VDMJCVUEUHKGOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-fluorobenzaldehyde oxime (222 mg, 1.60 mmol) dissolved in 3 mL of DMF was treated with N-chlorosuccinimide (212 mg, 1.60 mmol) and the reaction mixture was heated at 50° C. for 3 hours. The reaction mixture was diluted with 25 mL of ethyl acetate and then washed with H2O (4×20 mL). The organic portion was washed with brine, dried over Na2SO4, filtered and concentrated to give 4-fluoro-N-hydroxybenzenecarboximidoyl chloride as a white solid. The material was dissolved in 10 mL of CH2Cl2 and the solution was cooled to 0° C. A solution of (11S)-11-ethynyl-10,11-dihydro-8H-[1,4]oxazino[4′,3′:1,2]imidazo[4,5-c]quinoline (190 mg, 0.76 mmol) dissolved in 3 mL of CH2Cl2 was then added followed by triethylamine (318 μL, 2.29 mmol). The reaction was allowed to warm to ambient temperature overnight. The reaction mixture was concentrated and chromatography (0-2% methanol/CHCl3) gave (11R)-11-[3-(4-fluorophenyl)isoxazol-5-yl]-10,11-dihydro-8H-[1,4]oxazino[4′,3′:1,2]imidazo[4,5-c]quinoline as a light-brown solid.
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-Chlorosuccinimide (85.5 g, 438 mmol) was added to a solution of 4-fluorobenzaldehyde oxime (61.0 g, 438 mmol) in DMF (100 mL) at room temperature; an exotherm occurred. After the addition, the solution was heated at 40° C. for 30 minutes under nitrogen. The solution was poured onto ice and extracted with chloroform. The combined extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure, and further dried under high vacuum for 16 hours to provide 52.23 g of 4-fluoro-N-hydroxybenzenecarboximidoyl chloride as an amber oil.
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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